![molecular formula C13H10O3S B11796831 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde](/img/structure/B11796831.png)
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde is an organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a thiophene-2-carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid and thiophene-2-carbaldehyde.
Formation of Dihydrobenzo[b][1,4]dioxin: The dihydrobenzo[b][1,4]dioxin moiety is formed through the alkylation of the phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid, followed by cyclization.
Coupling Reaction: The resulting dihydrobenzo[b][1,4]dioxin is then coupled with thiophene-2-carbaldehyde under appropriate conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carboxylic acid.
Reduction: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel polymers and materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde depends on its application:
In Organic Electronics: The compound functions as a charge carrier, facilitating the movement of electrons or holes within a device.
In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but with an amine group instead of an aldehyde.
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde: Contains an isoxazole ring instead of a thiophene ring.
Uniqueness
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)thiophene-2-carbaldehyde is unique due to the combination of the dihydrobenzo[b][1,4]dioxin and thiophene-2-carbaldehyde moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity.
Propiedades
Fórmula molecular |
C13H10O3S |
|---|---|
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H10O3S/c14-8-9-4-5-12(17-9)10-2-1-3-11-13(10)16-7-6-15-11/h1-5,8H,6-7H2 |
Clave InChI |
IGMGPJNXMQUQSX-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=CC=C2O1)C3=CC=C(S3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


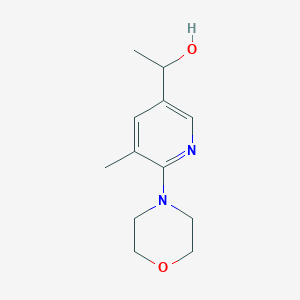
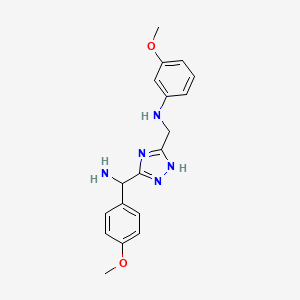
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11796754.png)
![6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796758.png)
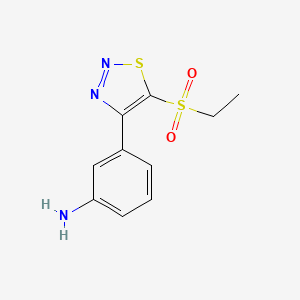

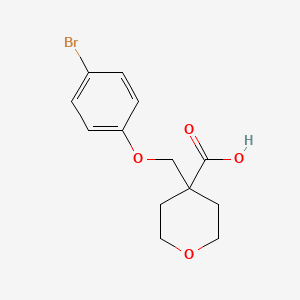

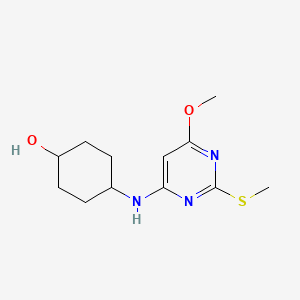

![7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11796801.png)
![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11796806.png)
![3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11796816.png)
![6-(4-Ethoxy-3-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11796820.png)
